molecular formula C12H17N3O2 B2755541 N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide CAS No. 2305359-49-1

N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide

Cat. No.: B2755541
CAS No.: 2305359-49-1
M. Wt: 235.287
InChI Key: ZZVGLPNJPUPHAM-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide is an organic compound featuring a 1,2,4-oxadiazole ring, a cyclohexyl group, and a prop-2-enamide moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . For instance, the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base can yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can be employed to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the prop-2-enamide moiety differentiates it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications .

Properties

IUPAC Name

N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-3-10(16)14-12(7-5-4-6-8-12)11-13-9(2)17-15-11/h3H,1,4-8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVGLPNJPUPHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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